molecular formula C15H23N3O2 B3027336 (R)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-93-9

(R)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate

Cat. No.: B3027336
CAS No.: 1286207-93-9
M. Wt: 277.36
InChI Key: RHHIPAUQALUPAC-CYBMUJFWSA-N
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Description

(R)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate is a chiral chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine ring—a common nitrogen-containing heterocycle—that is substituted at the 1-position with a pyridin-3-ylmethyl group and protected at the 3-position with a tert-butyloxycarbonyl (Boc) carbamate. The specific (R)-configuration at the stereocenter is crucial for achieving targeted activity in asymmetric synthesis. Applications and Research Value: As a versatile synthon, this compound is primarily used in the research and development of biologically active molecules. Its structure suggests potential as a key intermediate for constructing more complex pharmacophores, particularly in the synthesis of protease inhibitors, receptor antagonists, or other therapeutic candidates where the stereochemistry of the pyrrolidine ring and the presence of the basic pyridine nitrogen are critical for binding affinity. Chiral pyrrolidine derivatives are frequently explored in drug discovery programs for conditions like thrombosis . Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling and storage instructions, and adhere to all relevant laboratory safety protocols. Note on Specifications: Specific data on the mechanism of action, pharmacokinetics, and detailed biological applications for this exact compound are not currently available in the public domain. The information provided is based on the general properties of its molecular framework.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R)-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-6-8-18(11-13)10-12-5-4-7-16-9-12/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,17,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHIPAUQALUPAC-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126962
Record name Carbamic acid, N-[(3R)-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-93-9
Record name Carbamic acid, N-[(3R)-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R)-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate typically involves the reaction of pyridin-3-ylmethylamine with ®-tert-butyl 3-pyrrolidinecarboxylate. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps may include crystallization or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

®-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Substituent at Pyrrolidine N-1 Molecular Formula Molecular Weight Physical Properties Key Applications/Notes References
This compound Pyridin-3-ylmethyl C16H22N3O2* ~289* N/A Likely medicinal chemistry intermediate Inferred
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614) Pyrrolidin-1-yl (on pyridine) C14H20FN3O2 281.33 N/A Catalog compound; fluorinated pyridine derivative
(R)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate 2-Bromobenzyl C16H22BrN2O2 355.28 Purity: 95% Halogenated analog; potential Suzuki coupling substrate
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate Cyclobutyl C13H24N2O2 240.34 N/A Compact aliphatic substituent; chiral building block
(R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate 3-Methoxybenzyl C18H26N2O3 318.41 Boiling point: 421°C (predicted)
Density: 1.11 g/cm³
Methoxy group enhances solubility; predicted pharmacokinetic optimization
(R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate Benzoyl C16H22N2O3 290.35 N/A Carbonyl group introduces polarity; amide bond reactivity
(R)-tert-Butyl pyrrolidin-3-ylcarbamate None (unsubstituted N) C9H18N2O2 186.25 N/A Base structure; used in peptidomimetics
(S)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate 3-Fluoro-2-nitrophenyl C15H20FN3O4 325.34 N/A Nitro and fluoro groups for electrophilic reactivity

*Inferred data.

Structural and Functional Insights

Halogenated Analogs (e.g., 2-bromobenzyl in ): Bromine introduces steric bulk and electrophilic reactivity, useful in cross-coupling reactions . Methoxybenzyl (): The methoxy group improves solubility and metabolic stability, critical for drug candidates .

Chirality :
The (R)-configuration in the target compound and analogs (e.g., –9, 11) is crucial for enantioselective interactions. For example, (S)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate () demonstrates how stereochemistry alters electronic properties and reactivity.

Molecular Weight and Physicochemical Properties :

  • Lower MW analogs like (R)-tert-Butyl pyrrolidin-3-ylcarbamate (MW 186.25, ) are simpler scaffolds for structure-activity relationship (SAR) studies.
  • Higher MW compounds (e.g., , MW 355.28) may face challenges in bioavailability, necessitating structural optimization.

Biological Activity

(R)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate, known by its CAS number 165528-66-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N3O2, with a molecular weight of 277.36 g/mol. The compound features a pyrrolidine ring, a pyridine moiety, and a carbamate functional group, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in key metabolic pathways. For instance, similar compounds have shown inhibition against Trypanosoma brucei methionyl-tRNA synthetase, which is crucial for the survival of this parasite responsible for African sleeping sickness .
  • Cellular Uptake : The presence of the amine moiety enhances cellular uptake, allowing the compound to penetrate cell membranes effectively. This property is vital for its potential use in targeting intracellular processes .

Biological Assays and Efficacy

Research has demonstrated that this compound exhibits promising biological activity across various assays:

Assay Type Target Efficacy
Trypanosoma brucei Growth InhibitionTbMetRS InhibitionEC50 values in low nanomolar range (39 nM)
CytotoxicityMammalian CellsLow toxicity observed
PharmacokineticsOral Dosing in MiceModerate brain permeability (brain/plasma ratio: 0.27)

Case Studies

A notable study focused on the optimization of lead compounds for treating human African trypanosomiasis highlighted the effectiveness of derivatives similar to this compound. The research indicated that modifications to the chemical structure could significantly enhance potency and selectivity against T. brucei while minimizing toxicity to mammalian cells .

Q & A

Q. How to address conflicting reports on carbamate stability under acidic conditions?

  • Resolution :
  • Some studies report tert-butyl carbamate cleavage with TFA, while others note stability. This depends on steric hindrance; bulky substituents on pyrrolidine slow acidolysis .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 307.39 g/mol (C16H25N3O3)
Chiral Purity >99% ee (via chiral HPLC)
Typical Yield 78% (HBTU/DIPEA in DCM)
1H NMR (CDCl3) δ 1.4 (s, 9H, tert-butyl), 7.2–8.5 (m)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate
Reactant of Route 2
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(R)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate

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